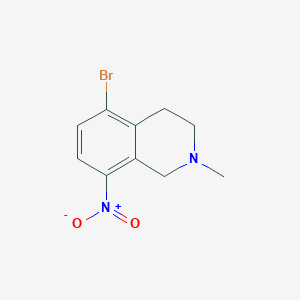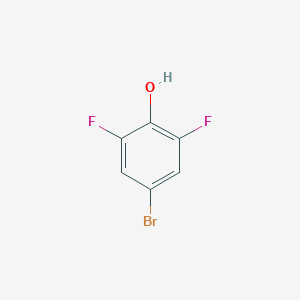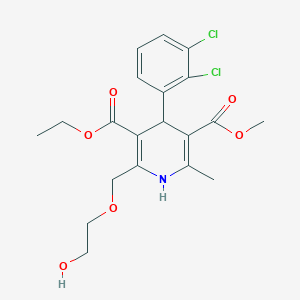
Dehmd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehmd is a synthetic compound that has been studied extensively in scientific research. It is a potent and selective inhibitor of a specific enzyme, which makes it useful in a variety of applications.
Wirkmechanismus
Dehmd inhibits the target enzyme by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The exact mechanism of action of Dehmd is still being studied, but it is believed to involve a conformational change in the enzyme that prevents it from binding to its substrate.
Biochemische Und Physiologische Effekte
Dehmd has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that Dehmd inhibits the activity of the target enzyme, leading to a decrease in DNA replication and transcription. In vivo studies have shown that Dehmd can inhibit tumor growth in mice, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
Dehmd has several advantages for use in lab experiments. It is a potent and selective inhibitor of a specific enzyme, making it a useful tool for studying the role of this enzyme in various biological processes. However, Dehmd also has some limitations. It is a synthetic compound, which means that it may not accurately mimic the activity of the natural substrate of the target enzyme. Additionally, Dehmd may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on Dehmd. One area of research could be to further explore the mechanism of action of Dehmd and how it specifically inhibits the target enzyme. Another area of research could be to investigate the potential use of Dehmd as an anticancer agent. Additionally, researchers could investigate the use of Dehmd in combination with other drugs to enhance its efficacy. Finally, researchers could investigate the potential use of Dehmd in other biological processes beyond DNA replication and transcription.
Wissenschaftliche Forschungsanwendungen
Dehmd has been extensively studied in scientific research due to its potent inhibitory activity against a specific enzyme. This enzyme is involved in a variety of biological processes, including DNA replication, transcription, and repair. Dehmd has been shown to inhibit this enzyme in vitro and in vivo, making it a useful tool in studying the role of this enzyme in various biological processes.
Eigenschaften
CAS-Nummer |
101411-53-4 |
|---|---|
Produktname |
Dehmd |
Molekularformel |
C20H23Cl2NO6 |
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-methyl 4-(2,3-dichlorophenyl)-2-(2-hydroxyethoxymethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23Cl2NO6/c1-4-29-20(26)17-14(10-28-9-8-24)23-11(2)15(19(25)27-3)16(17)12-6-5-7-13(21)18(12)22/h5-7,16,23-24H,4,8-10H2,1-3H3 |
InChI-Schlüssel |
MQOXLIXQAWLBOO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCO |
Synonyme |
4-(2,3-dichlorophenyl)-3-(ethoxycarbonyl)-2-((2-hydroxyethoxy)methyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridine DEHMD |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

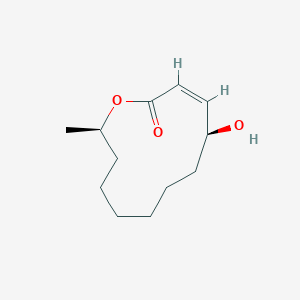
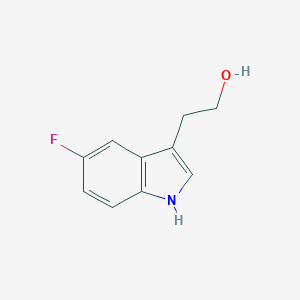
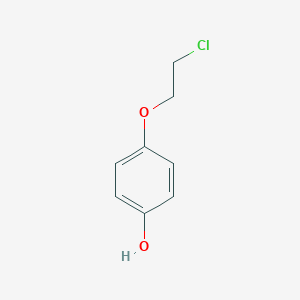
![1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B12397.png)
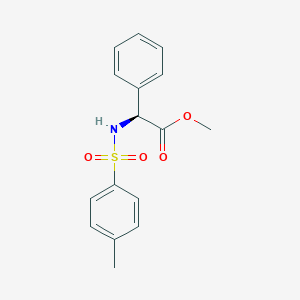
![1-[4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12399.png)
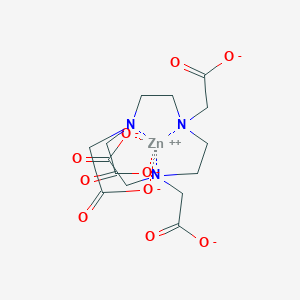
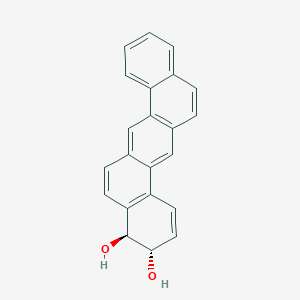

![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
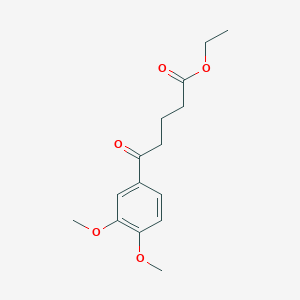
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)
